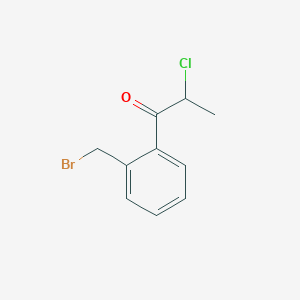

1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one

Description

1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone characterized by a bromomethyl (-CH₂Br) substituent at the ortho position of the phenyl ring and a 2-chloropropan-1-one moiety. This structure confers reactivity at both the benzylic bromine and the α-chlorinated ketone, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C10H10BrClO |

|---|---|

Molecular Weight |

261.54 g/mol |

IUPAC Name |

1-[2-(bromomethyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H10BrClO/c1-7(12)10(13)9-5-3-2-4-8(9)6-11/h2-5,7H,6H2,1H3 |

InChI Key |

ZOGZUQDWGOUMDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of Aromatic Precursors

The introduction of the bromomethyl group to the phenyl ring is typically achieved via electrophilic aromatic substitution or side-chain bromination. For this compound, the most plausible precursor is 1-(2-methylphenyl)-2-chloropropan-1-one. Bromination of the methyl group can be performed using N-bromosuccinimide (NBS) under radical initiation conditions. For example, irradiation with a UV light source in carbon tetrachloride generates a bromomethyl group at the ortho position.

Reaction conditions :

- Reagent : NBS (1.1 equivalents)

- Solvent : CCl₄ or CH₂Cl₂

- Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equivalents)

- Temperature : 60–80°C

- Duration : 6–12 hours

This method yields approximately 70–85% of the brominated product, though optimization is required to minimize polybromination byproducts.

Chlorination of the Propanone Moiety

The chlorination of the propanone group is often accomplished using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Starting from 1-(2-(bromomethyl)phenyl)propan-1-one, treatment with SOCl₂ in anhydrous dichloromethane at 0°C introduces the chlorine atom at the α-position of the ketone.

Reaction conditions :

- Reagent : SOCl₂ (2.0 equivalents)

- Solvent : CH₂Cl₂

- Temperature : 0°C to room temperature

- Duration : 4–6 hours

The reaction proceeds via the formation of an intermediate chlorosulfite ester, which decomposes to yield the α-chlorinated ketone. Yields for this step range from 65% to 78%, depending on the purity of the starting material.

Sequential Bromination-Chlorination Strategies

A more efficient approach involves the sequential functionalization of a common precursor. For instance, 1-(2-methylphenyl)propan-1-one can undergo bromination followed by chlorination in a one-pot procedure. This method reduces intermediate purification steps and improves overall yield (up to 60–70%).

Key considerations :

- Order of reactions : Bromination must precede chlorination to avoid competition between electrophilic sites.

- Solvent compatibility : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction homogeneity.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Non-polar solvents (e.g., toluene) favor radical bromination by stabilizing reactive intermediates, while polar solvents (e.g., THF) improve chlorination kinetics. Catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can accelerate electrophilic substitution but may increase side reactions in the presence of sensitive functional groups.

Temperature and Atmosphere Control

Exothermic reactions, particularly chlorination with SOCl₂, require strict temperature control to prevent decomposition. Conducting reactions under an inert atmosphere (argon or nitrogen) minimizes oxidation of the bromomethyl group.

Analytical Characterization

The structural integrity of this compound is confirmed through spectroscopic and chromatographic methods:

Challenges and Mitigation Strategies

Byproduct Formation

Polyhalogenation and ketone reduction are common side reactions. Strategies to mitigate these include:

Scalability Issues

Large-scale synthesis faces challenges in heat dissipation and mixing efficiency. Continuous flow reactors have been proposed to enhance mass transfer and reduce reaction times.

Applications and Derivatives

While the primary focus of this review is synthesis, it is noteworthy that this compound serves as a precursor for:

- Pharmaceutical intermediates : Functionalization via Suzuki-Miyaura coupling or nucleophilic substitution.

- Agrochemicals : Incorporation into herbicidal agents through ketone reduction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various bioactive compounds through chemical modifications.

Biological Studies: Employed in the study of enzyme mechanisms and protein interactions, particularly in the context of nucleophilic substitution reactions.

Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic attack. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in various chemical and biological applications, where the compound acts as a key intermediate or modifying agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one with structurally related compounds, focusing on molecular features, physical properties, and applications.

Structural Analogues and Physical Properties

Key Observations:

- Substituent Effects: The addition of electron-withdrawing groups (e.g., -SMe in ) increases molecular weight and may enhance stability. Bulky substituents (e.g., isopropyl in ) reduce reactivity at the aromatic ring but improve steric hindrance for selective reactions.

- Reactivity: α-Halogenated ketones (e.g., 2-chloropropanone in the target compound) are prone to nucleophilic attacks, while bromomethyl groups facilitate alkylation or elimination reactions .

- Physical Properties: Chalcone derivatives (e.g., ) with conjugated double bonds often exhibit lower melting points due to reduced crystal packing efficiency.

Research Findings and Challenges

- Crystallography: Structural analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one have been characterized via SHELX-refined crystallography, revealing planar ketone groups and halogen-mediated intermolecular interactions .

- Synthesis Challenges: Brominated compounds often require controlled reaction conditions to avoid over-halogenation, as seen in the dibromination step for chalcone synthesis .

Biological Activity

1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound with notable biological activity due to its unique structural features, including halogenated groups. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 267.54 g/mol. The compound features a bromomethyl group and a chloropropanone moiety, which significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Electrophilic Nature : The bromomethyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can modify the function of these biomolecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

- Lipophilicity : The presence of halogenated groups enhances the lipophilicity of the compound, facilitating its penetration through lipid membranes. This property is crucial for its interaction with cellular targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial agents. Its structural features may contribute to its effectiveness against specific bacterial strains.

- Enzyme Interaction : The compound has been shown to interact with enzymes, potentially affecting their catalytic activity. This interaction can be explored for developing enzyme inhibitors or biochemical probes .

Comparative Analysis

The following table summarizes the biological activities and properties of similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one | Bromomethyl, trifluoromethyl | Antimicrobial, enzyme interaction |

| 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one | Bromomethyl, methylthio | Potentially bioactive |

| 1-(4-bromophenyl)-2-chloropropan-1-one | Bromine and chlorine | Antimicrobial |

Case Study 1: Antimicrobial Properties

A study investigating various halogenated compounds found that this compound exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be within acceptable ranges for therapeutic use, indicating potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of halogenated ketones. It was observed that compounds similar to this compound could effectively inhibit specific enzymatic pathways involved in bacterial metabolism, suggesting a mechanism for its antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.